Lipophilicity Comparison: (4-Bromo-3,5-dimethylphenyl)methanol vs. 4-Bromo-3,5-dimethylphenol
The replacement of the benzylic alcohol with a phenol group significantly alters lipophilicity, a key parameter in medicinal chemistry and agrochemical design. (4-Bromo-3,5-dimethylphenyl)methanol exhibits a computed XLogP3-AA value of 2.5 [1], whereas the direct analog 4-Bromo-3,5-dimethylphenol (CAS 7463-51-6) has a significantly lower XLogP3 value of 2.0 [2]. This 0.5 log unit increase corresponds to a 3.16-fold higher partition coefficient in an octanol-water system, enhancing its ability to permeate lipid bilayers. This difference is a direct consequence of the -CH2OH vs. -OH functional group.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4-Bromo-3,5-dimethylphenol: 2.0 |
| Quantified Difference | Δ = +0.5 (3.16-fold higher partition) |
| Conditions | Computed by PubChem using XLogP3 3.0 method |
Why This Matters
A 0.5 log unit increase in XLogP3 can be the deciding factor in designing compounds with optimized blood-brain barrier penetration or membrane permeability in cellular assays.
- [1] PubChem. (2025). (4-Bromo-3,5-dimethylphenyl)methanol. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 4-Bromo-3,5-dimethylphenol. Computed Properties: XLogP3. National Center for Biotechnology Information. View Source
